N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2-{[(3-Chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine core substituted at position 3 with a carboxamide group. The carboxamide moiety is linked to an ethylamino chain bearing a 3-chlorobenzoyl group, while the pyrrolidine nitrogen is substituted with a 2-methoxyphenyl ring.
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorobenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-29-18-8-3-2-7-17(18)25-13-15(12-19(25)26)21(28)24-10-9-23-20(27)14-5-4-6-16(22)11-14/h2-8,11,15H,9-10,12-13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
OXNJQASVEQMCCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl and chlorophenyl groups, and the final coupling reaction. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxyphenyl and chlorophenyl groups can be introduced through substitution reactions.
Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Position Variations
- N-(2-Acetamidoethyl)-1-(4-Chlorophenyl)-5-Oxopyrrolidine-3-Carboxamide (): Key Differences: The acetamidoethyl group replaces the 3-chlorobenzoylaminoethyl chain, and the 4-chlorophenyl substituent (vs. 2-methoxyphenyl) alters electronic and steric properties. The acetamido group (vs. aryl carbonyl) could decrease metabolic stability due to reduced aromatic conjugation .
- N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide (): Key Differences: A cyclohexyl group replaces the 2-methoxyphenyl at the pyrrolidine nitrogen, and the 3-chlorophenyl is directly attached as a carboxamide. However, the lack of a methoxy group may reduce hydrogen-bonding capacity with polar targets .
Core Structure Variations
- N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-Yl]Pyridine-3-Carboxamide (): Key Differences: A thiazolidinone core replaces pyrrolidone, with a pyridine-3-carboxamide substituent. The pyridine group may enhance π-π stacking interactions in hydrophobic pockets .
Functional Group Modifications
- N-(3-Methoxyphenyl)-5-Oxo-2-Pyrrolidinecarboxamide (): Key Differences: The carboxamide is at position 2 (vs. 3) of the pyrrolidine, and the 3-methoxyphenyl group lacks the ethylamino linker. Implications: Positional isomerism at the pyrrolidine carboxamide may disrupt binding to targets requiring specific spatial arrangements. The absence of a chloro substituent reduces electron-withdrawing effects, possibly increasing metabolic oxidation rates .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Substituent Position Effects : Meta- and para-chloro substitutions (e.g., vs. Target) demonstrate that para-chloro groups enhance steric accessibility, while ortho-methoxy groups (Target) may confer selectivity for targets with shallow binding pockets .
- Metabolic Stability : Compounds with aryl carbonyl groups (Target, ) are more resistant to oxidative metabolism than those with alkyl chains () due to conjugation effects .
Biological Activity
N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core with various substituents that may influence its biological activity. The presence of a 3-chlorophenyl group and a methoxyphenyl group suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrrolidine derivatives. For instance, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated significant activity against multidrug-resistant Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida auris .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | Staphylococcus aureus | 8 µg/mL |
| 1b | Acinetobacter baumannii | 16 µg/mL |
| 1c | Klebsiella pneumoniae | 32 µg/mL |
| 1d | Candida auris | 4 µg/mL |
These findings suggest that modifications to the pyrrolidine structure can enhance antimicrobial efficacy, making it a promising scaffold for further development.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Related compounds have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 5.85 |
| Compound B | MCF-7 (breast cancer) | 4.53 |
| Compound C | HeLa (cervical cancer) | <10 |
These results indicate that this compound may possess similar anticancer properties, warranting further investigation.
The mechanism by which these compounds exert their biological effects often involves interactions with specific cellular targets. For instance, some pyrrolidine derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways .
Case Studies
A notable case study investigated the effects of a structurally related compound on the proliferation of A549 cells. The study revealed that the compound induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability . This highlights the potential for this compound to act as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
